![molecular formula C22H26Cl2N2O3 B2510663 1-(4-{3-[4-(2,5-二氯苯基)哌嗪-1-基]-2-羟基丙氧基}苯基)丙烷-1-酮 CAS No. 756105-08-5](/img/structure/B2510663.png)
1-(4-{3-[4-(2,5-二氯苯基)哌嗪-1-基]-2-羟基丙氧基}苯基)丙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a useful research compound. Its molecular formula is C22H26Cl2N2O3 and its molecular weight is 437.36. The purity is usually 95%.
BenchChem offers high-quality 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
除草剂合成
1,4-二噻烷-2,5-二醇的合成子
细胞毒性
吲哚衍生物
抗氧化特性
总之,1-(4-{3-[4-(2,5-二氯苯基)哌嗪-1-基]-2-羟基丙氧基}苯基)丙烷-1-酮具有多种潜力,从除草剂合成到细胞毒性和更多。其独特的结构邀请进一步的科学探索和创新。 🌱🔬🧪 .
作用机制
Target of Action
The primary target of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is the serotonin receptor and histamine H1 receptors . These receptors play a crucial role in regulating mood, appetite, and sleep, among other functions.
Mode of Action
1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one acts as a serotonergic agonist and H1-receptor antagonist . As a serotonergic agonist, it binds to serotonin receptors, mimicking the effects of serotonin and stimulating the physiological activity at the cell receptors.
Result of Action
The molecular and cellular effects of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one’s action are primarily related to its interaction with serotonin and histamine H1 receptors. By acting as a serotonergic agonist, it can potentially enhance mood and reduce anxiety. As an H1-receptor antagonist, it may help alleviate allergic reactions and promote sleep .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins, including D2, D3, and D4 receptors . It has been shown to have high-affinity binding to these receptors, which play crucial roles in neurotransmission . The nature of these interactions is likely to involve the piperazine ring and the dichlorophenyl group in the compound .
Cellular Effects
1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one can influence cell function by modulating the activity of D2, D3, and D4 receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with D2, D3, and D4 receptors . This binding can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound has been used in analytical testing to detect, identify, and measure pharmaceutical impurities .
Dosage Effects in Animal Models
The effects of varying dosages of the compound in animal models have not been extensively studied. Given its structural similarity to aripiprazole, it is possible that it may have similar dosage-dependent effects .
Metabolic Pathways
Given its structural similarity to aripiprazole, it may be involved in similar metabolic pathways .
Transport and Distribution
Given its structural similarity to aripiprazole, it may be transported and distributed in a similar manner .
Subcellular Localization
Given its structural similarity to aripiprazole, it may be localized in similar subcellular compartments .
属性
IUPAC Name |
1-[4-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O3/c1-2-22(28)16-3-6-19(7-4-16)29-15-18(27)14-25-9-11-26(12-10-25)21-13-17(23)5-8-20(21)24/h3-8,13,18,27H,2,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTYMFFYYDAVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2510580.png)
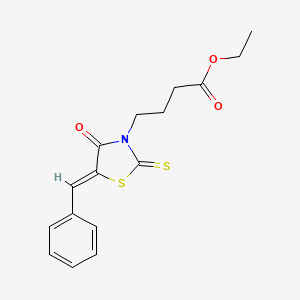
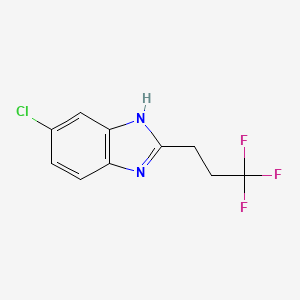
![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)
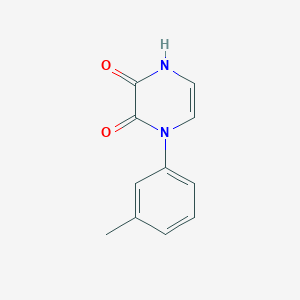
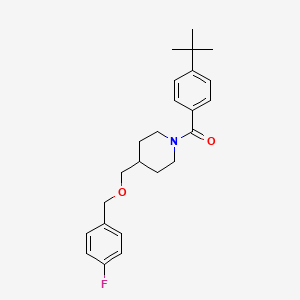
![1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2510591.png)
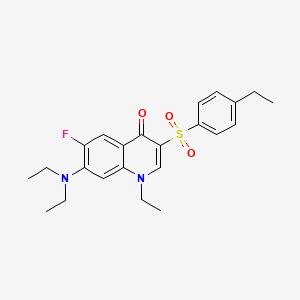
![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
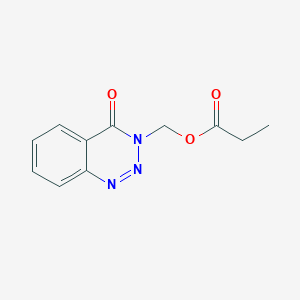
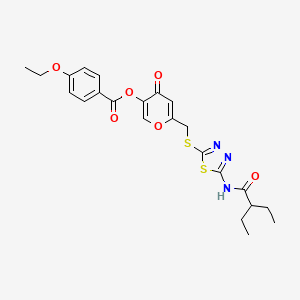
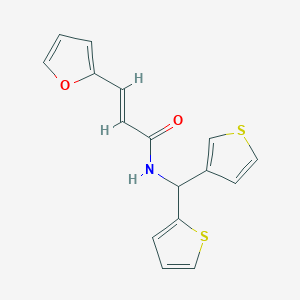
![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)
